![molecular formula C13H17N3O B2596727 6-[(1-Methylpiperidin-4-yl)methoxy]pyridine-3-carbonitrile CAS No. 2198912-45-5](/img/structure/B2596727.png)

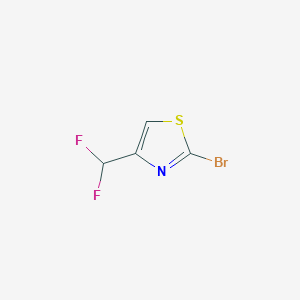

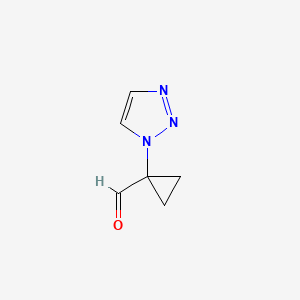

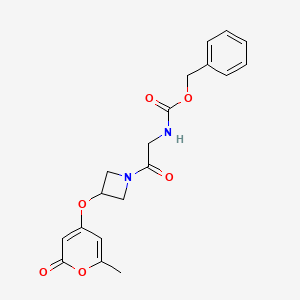

6-[(1-Methylpiperidin-4-yl)methoxy]pyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

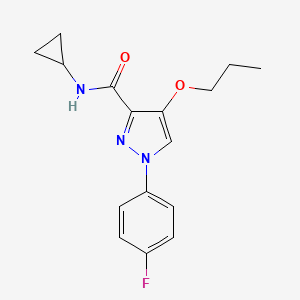

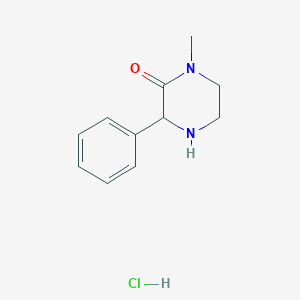

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

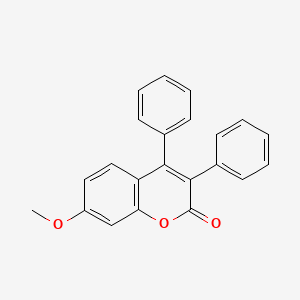

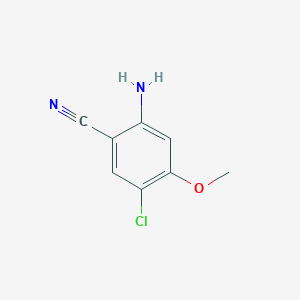

The molecular structure of “6-[(1-Methylpiperidin-4-yl)methoxy]pyridine-3-carbonitrile” is unique and contributes to its promising applications in drug discovery, organic synthesis, and medicinal chemistry.Chemical Reactions Analysis

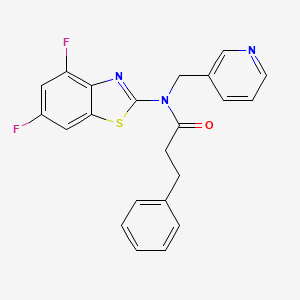

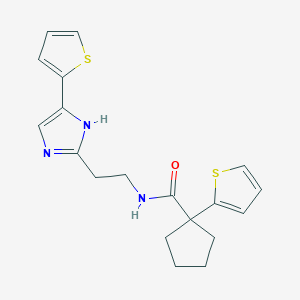

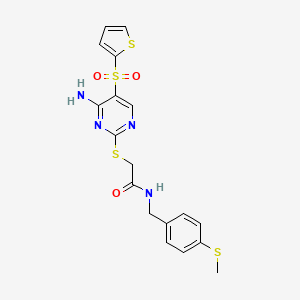

Pyridine-containing compounds have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer . This has generated concern among researchers in synthesising a variety of pyridine derivatives .Scientific Research Applications

Synthesis and Spectroscopic Analysis

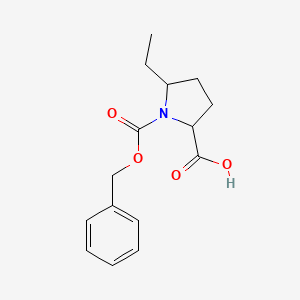

Pyridine derivatives have been synthesized and analyzed using X-ray diffraction, spectroscopy (FT-IR, FT-R, NMR, UV–vis absorption, and fluorescence spectroscopy), revealing their structural features and spectral properties. These studies help in understanding the molecular structure and reactivity, which are essential for applications in materials science, chemical synthesis, and biological studies (Tranfić et al., 2011).

Corrosion Inhibition

Certain pyridine derivatives have shown potential as corrosion inhibitors for metals, which is significant for industrial applications, especially in protecting infrastructure and machinery against corrosive environments. The effectiveness of these inhibitors has been assessed using various techniques, including electrochemical impedance spectroscopy and potentiodynamic polarization, contributing to the development of more durable materials (Ansari et al., 2015).

Antibacterial Activity

Pyridine derivatives have been explored for their antibacterial properties, with some compounds showing promising activity against a range of bacterial strains. This research is crucial for the development of new antimicrobial agents in the face of rising antibiotic resistance (Bogdanowicz et al., 2013).

Advanced Material Synthesis

Pyridine derivatives are utilized in the synthesis of advanced materials, such as organic semiconductors and photovoltaic devices. These materials are critical for developing new technologies in electronics and renewable energy sectors, showcasing the versatility of pyridine derivatives in high-tech applications (El-Menyawy et al., 2019).

Mechanism of Action

Pyridine is a basic heterocyclic organic compound; it is a bioisostere of benzene with one carbon displaced by a nitrogen atom . It exhibited cytotoxic properties against tumour cells due to ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions .

properties

IUPAC Name |

6-[(1-methylpiperidin-4-yl)methoxy]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-16-6-4-11(5-7-16)10-17-13-3-2-12(8-14)9-15-13/h2-3,9,11H,4-7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTDISOVNXCNNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)COC2=NC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,5-trimethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2596648.png)

![1-(2,4-Difluorophenyl)-3-[(4-methylphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B2596654.png)

![1-[(Methylethyl)benzylamino]-3-naphthyloxypropan-2-ol](/img/structure/B2596659.png)